molecular formula C13H20O2 B13877677 (5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol

(5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol

Katalognummer: B13877677
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: OBSDARSSXARMAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol is an organic compound characterized by a phenyl ring substituted with a methoxypropyl group and two methyl groups, along with a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol typically involves the alkylation of a phenol derivative. One common method is the reaction of 2,3-dimethylphenol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound to its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the hydroxyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halides, amines, in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Wissenschaftliche Forschungsanwendungen

(5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

    (5-(3-Methoxypropyl)-2,3-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (5-(3-Methoxypropyl)-2,3-dimethylphenyl)acetone: Similar structure but with an acetone group instead of methanol.

Uniqueness: (5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol is unique due to its specific substitution pattern and the presence of both methoxypropyl and methanol groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H20O2

Molekulargewicht

208.30 g/mol

IUPAC-Name

[5-(3-methoxypropyl)-2,3-dimethylphenyl]methanol

InChI

InChI=1S/C13H20O2/c1-10-7-12(5-4-6-15-3)8-13(9-14)11(10)2/h7-8,14H,4-6,9H2,1-3H3

InChI-Schlüssel

OBSDARSSXARMAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C)CO)CCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.